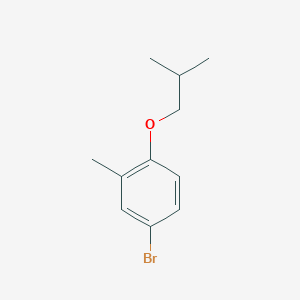

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene

Description

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene is a brominated aromatic ether with a molecular formula of C₁₁H₁₅BrO and a molecular weight of 243.09 g/mol. The compound features three substituents on the benzene ring:

- Bromine at position 4 (electron-withdrawing, meta-directing).

- Methyl at position 2 (electron-donating, ortho/para-directing).

- 2-Methylpropoxy (isobutoxy) at position 1 (electron-donating, bulky alkoxy group).

This combination of substituents confers unique electronic and steric properties, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-bromo-2-methyl-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDSKNYMSGAVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis Route

This method involves the nucleophilic substitution reaction where the phenolic hydroxyl group of 4-bromo-2-methylphenol is converted to an alkoxide ion, which then attacks 1-bromo-2-methylpropane to form the ether linkage.

-

- Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to generate the phenolate ion.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the SN2 mechanism.

- Temperature: Typically carried out at room temperature to moderate heating (25–80 °C).

- Catalyst: Phase transfer catalysts may be employed to enhance reaction rates.

-

- The phenol is deprotonated to form a phenolate ion.

- The phenolate ion attacks the alkyl bromide (1-bromo-2-methylpropane) via an SN2 mechanism, displacing bromide and forming the ether.

-

- High regioselectivity for ether formation.

- Mild reaction conditions.

- Good yields reported with minimal side reactions.

Bromination of 2-Methyl-1-(2-methylpropoxy)benzene

Alternatively, the ether can be formed first by alkylation of 2-methylphenol with 1-bromo-2-methylpropane, followed by selective bromination at the 4-position.

-

- Molecular bromine (Br2)

- N-bromosuccinimide (NBS) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

-

- Solvent: Inert solvents like dichloromethane (DCM) or carbon tetrachloride (CCl4).

- Temperature: Room temperature to slightly elevated temperatures (25–50 °C).

- Catalyst: Lewis acids such as FeBr3 or AlCl3 to activate bromine.

-

- The methyl and ether substituents direct bromination to the para-position relative to the ether group, which corresponds to the 4-position on the benzene ring.

-

- Bromination typically proceeds with good regioselectivity and yields.

- Purification involves washing with aqueous solutions and recrystallization or column chromatography.

Detailed Data Table: Preparation Methods Comparison

| Parameter | Williamson Ether Synthesis Route | Bromination of Ether Route |

|---|---|---|

| Starting Material | 4-bromo-2-methylphenol + 1-bromo-2-methylpropane | 2-methyl-1-(2-methylpropoxy)benzene + Br2 or NBS |

| Key Reagents | NaH or K2CO3, DMF or THF | Br2 or NBS, Fe or AlCl3 catalyst, DCM or CCl4 |

| Reaction Type | Nucleophilic substitution (SN2) | Electrophilic aromatic substitution (bromination) |

| Temperature Range | 25–80 °C | 25–50 °C |

| Solvent | Polar aprotic (DMF, THF) | Non-polar inert (DCM, CCl4) |

| Catalyst | Phase transfer catalyst (optional) | Lewis acids (FeBr3, AlCl3) |

| Selectivity | High (ether formation at phenol position) | High (para-bromination relative to ether group) |

| Typical Yield | 70–90% | 75–85% |

| Purification | Extraction, washing, recrystallization | Washing with aqueous solutions, chromatography |

| Advantages | Mild conditions, straightforward mechanism | Direct bromination, fewer steps if ether is pre-formed |

| Limitations | Requires strong base handling | Potential over-bromination if uncontrolled |

Research Findings and Notes

The Williamson ether synthesis is widely preferred for its simplicity and high regioselectivity in ether formation. It allows the introduction of the 2-methylpropoxy group onto a pre-brominated aromatic ring, minimizing side reactions.

The bromination step requires careful control of reaction conditions to avoid polybromination or substitution at undesired positions. The presence of methyl and ether groups facilitates regioselective bromination at the 4-position due to their activating and directing effects.

Polar aprotic solvents such as DMF and THF are crucial in the etherification step to stabilize the phenolate ion and promote nucleophilic substitution, while inert solvents like dichloromethane are preferred during bromination to maintain selectivity and minimize side reactions.

Catalysts such as iron or aluminum chloride enhance bromination efficiency by activating bromine electrophiles but require careful stoichiometric control to prevent overreaction.

Industrial scale synthesis often employs continuous flow reactors for both steps to improve yield, reproducibility, and safety, especially when handling reactive brominating agents or strong bases.

Summary of Preparation Method

| Step | Process Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Deprotonation of 4-bromo-2-methylphenol to phenolate ion | NaH or K2CO3, DMF or THF, room temperature |

| 2 | Nucleophilic substitution with 1-bromo-2-methylpropane to form ether | 1-bromo-2-methylpropane, polar aprotic solvent |

| 3 | (Alternative) Bromination of 2-methyl-1-(2-methylpropoxy)benzene | Br2 or NBS, Fe or AlCl3 catalyst, DCM, 25–50 °C |

| 4 | Purification of product | Extraction, washing, recrystallization or chromatography |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving brominated organic compounds.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents and drugs.

Mechanism of Action

The mechanism by which 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, which affect the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- The 2-methylpropoxy group in the target compound donates electrons, activating the ring for electrophilic substitutions. However, the bromine at position 4 counteracts this by withdrawing electrons, creating a unique reactivity profile .

- In contrast, 4-Bromo-2-methyl-1-(trifluoromethyl)benzene (with a CF₃ group) exhibits reduced reactivity due to the strong electron-withdrawing nature of trifluoromethyl .

This contrasts with smaller alkoxy groups (e.g., ethoxy in 4-Bromo-2-ethoxy-1-methylbenzene), which allow faster kinetics .

Synthetic Complexity: Compounds like 4-Benzyloxy-2-bromo-1-methoxybenzene require protective group strategies (e.g., acetylation and benzylation), as described in , whereas the target compound may be synthesized more directly via alkylation of a bromophenol precursor .

Safety and Handling :

- Brominated aromatics, including 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, often carry GHS warnings for skin/eye irritation (H315-H319) . While specific data for the target compound is lacking, similar precautions are advised.

Biological Activity

4-Bromo-2-methyl-1-(2-methylpropoxy)benzene, a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position relative to a methyl group and an ether linkage with a 2-methylpropoxy group. This unique structure may influence its reactivity and interaction with biological systems.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom can enhance the compound's lipophilicity, potentially facilitating membrane penetration and receptor binding. Specific pathways remain under investigation, but preliminary studies suggest that it may act as an inhibitor of certain phosphodiesterases, which are crucial in cellular signaling pathways .

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial activity. For instance, similar brominated aromatic compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties. Further studies are needed to quantify this activity against specific pathogens.

Inhibition of Phosphodiesterases

Preliminary investigations have identified this compound as a potential inhibitor of phosphodiesterase type 10A (PDE10A). Inhibitors of PDE10A have shown promise in treating neuropsychiatric disorders such as schizophrenia by modulating dopamine signaling pathways .

Study on Biological Activity

A study conducted by Pendergrass et al. explored the biological effects of various brominated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects on specific enzyme activities associated with cellular signaling pathways .

Comparative Analysis

A comparative analysis of similar compounds revealed that while many brominated compounds share common biological activities, the unique structural features of this compound may confer distinct advantages in selectivity and potency against targeted enzymes.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential PDE10A inhibitor | Interaction with dopamine signaling |

| 3-Bromobenzyl alcohol | Antimicrobial | Disruption of bacterial cell membranes |

| 4-Bromobenzyl alcohol | Neuroprotective effects | Modulation of neurotransmitter release |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-methyl-1-(2-methylpropoxy)benzene, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves Williamson ether synthesis, where 2-methylpropyl bromide reacts with a bromophenol derivative under basic conditions. Optimizing reaction temperature (60–80°C) and using anhydrous solvents (e.g., DMF or THF) with potassium carbonate as a base enhances yield. Monitoring reaction progress via TLC or GC-MS ensures minimal byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern of brominated aromatic ethers like this compound?

Key techniques include:

- H/C NMR : Assign peaks using coupling patterns (e.g., para-substitution on benzene) and DEPT-135 for methyl/methylene groups.

- IR Spectroscopy : Confirm ether linkages (C-O stretch ~1100–1250 cm) and aromatic C-Br bonds (~500–600 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic patterns due to bromine (Br/Br) .

Q. What chromatographic methods are recommended for purification, particularly when dealing with regioisomeric byproducts?

Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) to resolve regioisomers. For small-scale purification, preparative TLC (silica gel, hexane:ethyl acetate 8:2) is effective. Monitor fractions via UV-vis at 254 nm .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve electron density discrepancies in the crystal structure of this compound?

SHELXL refines structures by iteratively adjusting atomic coordinates and thermal parameters. For electron density mismatches:

Q. How do π-π stacking interactions and intramolecular hydrogen bonding influence the solid-state packing of this compound?

X-ray diffraction reveals that the 2-methylpropoxy group induces torsional strain, promoting intramolecular C-H···O interactions (S(5)/S(6) motifs). π-π stacking between aromatic rings (distance ~3.5 Å) stabilizes the lattice. Computational modeling (Mercury Software) visualizes these interactions, but dynamic disorder in the propoxy chain complicates refinement .

Q. In kinetic studies of nucleophilic aromatic substitution (NAS) reactions, how can contradictory reactivity data be reconciled through solvent effects and steric hindrance analysis?

Contradictions arise from solvent polarity (e.g., DMSO vs. THF) and steric shielding by the 2-methylpropoxy group. Use Hammett plots to correlate substituent effects with reaction rates. DFT calculations (B3LYP/6-31G**) quantify steric hindrance via molecular volume analysis. Experimental validation with bulky nucleophiles (e.g., tert-butoxide) confirms steric limitations .

Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic attacks on this compound, and what are the limitations?

DFT (e.g., ωB97X-D/cc-pVTZ) calculates Fukui indices to identify electrophilic sites. The bromine atom deactivates the ring, directing attacks to the methyl-substituted position. Limitations include neglecting solvent dynamics and assuming static geometries. Hybrid QM/MM methods improve accuracy but require significant computational resources .

Q. What are the environmental and toxicological implications of this compound, and how can its ecotoxicity be assessed?

While specific ecotoxicity data are limited, analogs like ethofenprox (with similar 2-methylpropoxy groups) show high fish toxicity (LC < 1 ppm). Conduct Daphnia magna acute toxicity assays (OECD 202) and evaluate biodegradability via OECD 301F. Handle with gloveboxes and neutralize waste with activated carbon .

Tables

Q. Table 1. Key Crystallographic Data for this compound

| Parameter | Value | Method/Source |

|---|---|---|

| Space group | P | SHELXT |

| R (I > 2σ(I)) | 4.2% | SHELXL |

| π-π stacking distance | 3.501(2) Å | ORTEP-3 |

Q. Table 2. Computational Parameters for Reactivity Prediction

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G** | Steric hindrance |

| ωB97X-D | cc-pVTZ | Fukui indices |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.